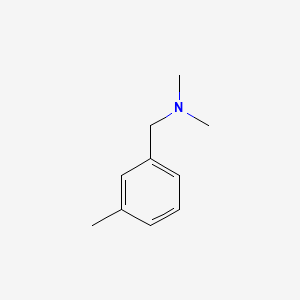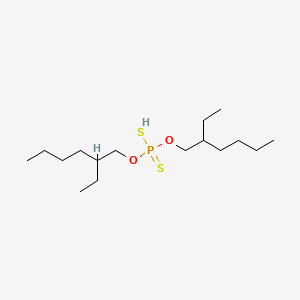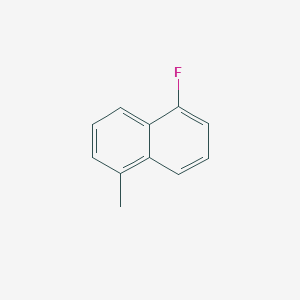![molecular formula C18H20O4 B13751835 Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate CAS No. 1171921-53-1](/img/structure/B13751835.png)
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is an organic compound belonging to the ester class It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a hydroxy group and a phenylethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be synthesized through the esterification of salicylic acid with ethyl alcohol in the presence of concentrated sulfuric acid at elevated temperatures. The reaction typically involves heating the mixture to around 100°C with aluminum sulfate as a catalyst . Another method involves heating an alkaline solution of salicylic acid with ethyl p-toluenesulfonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be compared with similar compounds such as:
Ethyl 2-hydroxybenzoate: Lacks the phenylethoxy methyl group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and biological activity.
Ethyl 2-hydroxy-4-methoxybenzoate:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1171921-53-1 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-6-(2-phenylethoxymethyl)benzoate |
InChI |
InChI=1S/C18H20O4/c1-2-22-18(20)17-15(9-6-10-16(17)19)13-21-12-11-14-7-4-3-5-8-14/h3-10,19H,2,11-13H2,1H3 |
Clave InChI |
VLZHETHILJEUSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC=C1O)COCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


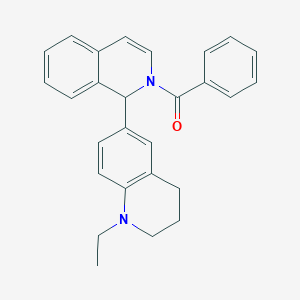
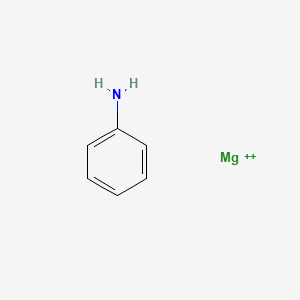
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
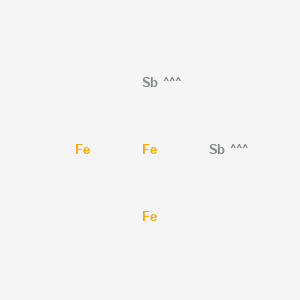
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)




